
Monobenzyl Miglustat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monobenzyl Miglustat is a derivative of Miglustat, a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis. Miglustat is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C . This compound retains the core structure of Miglustat but includes a benzyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Monobenzyl Miglustat typically involves the following steps:
Starting Material: The synthesis begins with the preparation of Miglustat.
Purification: The resulting this compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Miglustat are synthesized and subjected to benzylation.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Monobenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The iminosugar core can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines.
Substitution: Azido or thiol derivatives of this compound.
Applications De Recherche Scientifique
Monobenzyl Miglustat has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex glycosphingolipids.
Biology: Studied for its potential to inhibit glycosphingolipid synthesis in various biological systems.
Medicine: Investigated for its therapeutic potential in treating lysosomal storage disorders.
Industry: Used in the development of novel pharmaceuticals and biochemical tools
Mécanisme D'action
Monobenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. This inhibition leads to a reduction in the accumulation of glycosphingolipids in cells, thereby alleviating symptoms associated with lysosomal storage disorders . The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
Miglustat: The parent compound, used in the treatment of type I Gaucher disease and Niemann-Pick disease type C.
Eliglustat: Another glucosylceramide synthase inhibitor with a different structure and pharmacokinetic profile.
Isofagomine: A pharmacological chaperone that stabilizes the enzyme glucocerebrosidase.
Uniqueness
Monobenzyl Miglustat is unique due to the presence of the benzyl group, which may enhance its pharmacokinetic properties and improve its efficacy in inhibiting glycosphingolipid synthesis. This modification potentially allows for better cell membrane penetration and increased bioavailability compared to its parent compound, Miglustat .
Propriétés
Formule moléculaire |
C17H27NO4 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1 |
Clé InChI |
RLOTVLURSAVYFH-BACDZXNISA-N |
SMILES isomérique |
CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O |
SMILES canonique |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


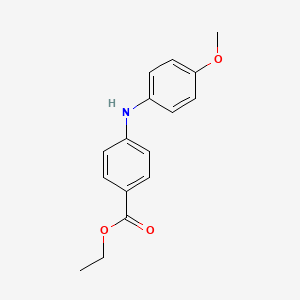

![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
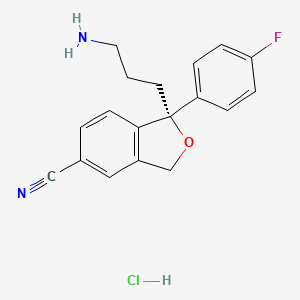
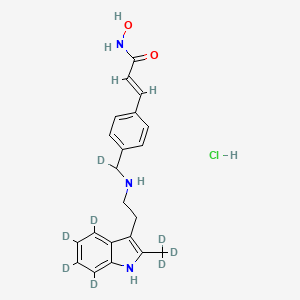
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)

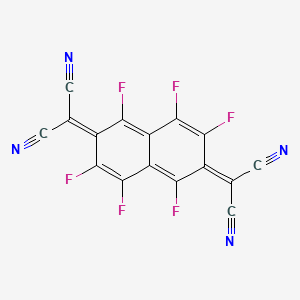
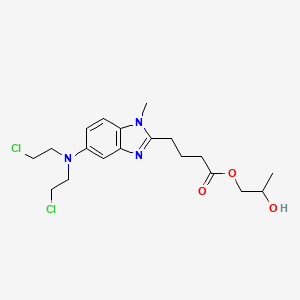

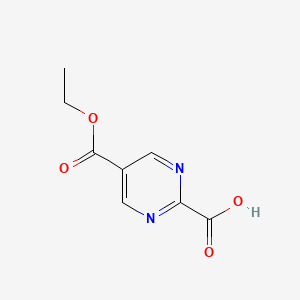
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
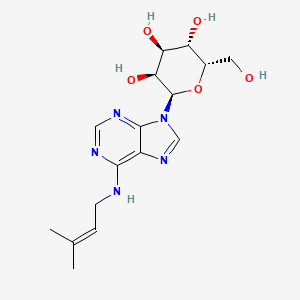
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
